GDP-Fuc-Biotin

Description

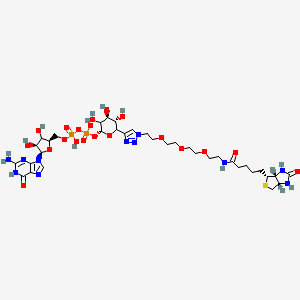

Structure

2D Structure

Properties

Molecular Formula |

C35H55N11O20P2S |

|---|---|

Molecular Weight |

1043.9 g/mol |

IUPAC Name |

[(2R,4S,5S)-6-[1-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]-3,4,5-trihydroxyoxan-2-yl] [[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C35H55N11O20P2S/c36-34-41-30-23(31(53)42-34)38-16-46(30)32-27(51)24(48)19(63-32)14-62-67(55,56)66-68(57,58)65-33-28(52)25(49)26(50)29(64-33)17-13-45(44-43-17)6-8-60-10-12-61-11-9-59-7-5-37-21(47)4-2-1-3-20-22-18(15-69-20)39-35(54)40-22/h13,16,18-20,22,24-29,32-33,48-52H,1-12,14-15H2,(H,37,47)(H,55,56)(H,57,58)(H2,39,40,54)(H3,36,41,42,53)/t18-,19-,20-,22-,24?,25+,26+,27+,28?,29?,32-,33-/m1/s1 |

InChI Key |

SKTALUMBAPLEAU-NODJZILFSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)C4[C@H]([C@@H](C([C@H](O4)OP(=O)(O)OP(=O)(O)OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)C4C(C(C(C(O4)OP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to GDP-Fuc-Biotin: A Versatile Probe for Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine diphosphate-fucose-biotin (GDP-Fuc-Biotin) is a chemically modified analog of GDP-fucose, the universal donor substrate for fucosyltransferases (FUTs). This biotinylated probe serves as a powerful tool for the detection, identification, and characterization of fucosylated glycans and their interacting proteins. By enzymatically transferring a biotin-tagged fucose molecule onto target glycoconjugates, this compound enables researchers to leverage the high-affinity interaction between biotin and streptavidin for a wide range of applications, including in vitro enzymatic assays, western blotting, and cell surface glycan labeling. This guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols.

Core Concepts and Chemical Properties

This compound is synthesized by attaching a biotin molecule to the fucose sugar of GDP-fucose. This modification allows it to be recognized and utilized as a substrate by various fucosyltransferases, which catalyze the transfer of the fucose-biotin moiety to acceptor glycans on glycoproteins and glycolipids.[1] The biotin tag, a small molecule with a molecular weight of 244 Da, generally does not interfere with the biological activity of the fucosylated molecule.

| Property | Value | Reference |

| Molecular Formula | C37H57N10O21P2S | [1] |

| Molecular Weight | 1085.93 Da | [1] |

| Formulation | Lyophilized solid | [1] |

| Storage | Store at ≤ -20 °C. Avoid repeated freeze-thaw cycles. | [1] |

Mechanism of Action: The Fucosylation Pathway

To understand the application of this compound, it is essential to grasp the endogenous fucosylation pathway. GDP-fucose is synthesized in the cytoplasm through two primary pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose. This GDP-fucose is then transported into the Golgi apparatus and the endoplasmic reticulum (ER), where fucosyltransferases transfer the fucose to nascent glycoproteins and glycolipids. This compound mimics the natural donor substrate and is utilized by these enzymes to introduce a biotin tag onto the target glycans.

Quantitative Data

While this compound is widely used as a qualitative tool, comprehensive quantitative data on its interaction with specific fucosyltransferases is limited in publicly available literature. The kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for designing and interpreting quantitative experiments. Researchers should be aware that these parameters can vary significantly between different fucosyltransferases and acceptor substrates. It has been noted that for some fucosyltransferases, the presence of a donor substrate can influence the binding affinity of the acceptor substrate.

Experimental Protocols

In Vitro Biotinylation of Glycoproteins and Detection by Western Blot

This protocol provides a general framework for the enzymatic biotinylation of a target glycoprotein followed by detection using streptavidin-HRP.

Materials:

-

This compound

-

Recombinant Fucosyltransferase (choose one compatible with your target)

-

Target Glycoprotein (e.g., Fetuin)

-

Assay Buffer: 25 mM Tris, 10 mM MnCl2, pH 7.5

-

Protein Sample Loading Dye (e.g., Laemmli buffer)

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membrane

-

TBST Buffer: 25 mM Tris, 137 mM NaCl, 0.1% Tween-20, pH 7.5

-

Blocking Buffer: 5-10% non-fat dry milk in TBST

-

Streptavidin-HRP

-

Enhanced Chemiluminescence (ECL) Reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining:

-

1-10 µg of the sample glycoprotein

-

0.25 nmol this compound

-

0.5 µg of a recombinant fucosyltransferase

-

Assay Buffer to a final volume of 30 µL.

-

-

Negative Control: Prepare a negative control reaction by omitting the fucosyltransferase.

-

Incubation: Incubate the reactions at 37 °C for 60 minutes.

-

Reaction Termination: Stop the reactions by adding an appropriate volume of protein sample loading dye.

-

SDS-PAGE: Separate the reaction products by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Incubate the blot with Streptavidin-HRP (e.g., 25 ng/mL in TBST) for 30-60 minutes at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the biotinylated protein using ECL reagents according to the manufacturer's instructions.[1]

Cell Surface Glycan Labeling and Flow Cytometry Analysis

This protocol outlines the steps for labeling cell surface glycans with this compound for subsequent analysis by flow cytometry. This requires a fucosyltransferase that can act on cell surface glycans.

Materials:

-

Cells of interest

-

This compound

-

Appropriate Fucosyltransferase

-

Reaction Buffer (cell-compatible, e.g., HBSS with Ca2+/Mg2+)

-

FACS Buffer (e.g., PBS with 1% BSA)

-

Fluorescently-labeled Streptavidin (e.g., Streptavidin-FITC or -PE)

-

Flow Cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash them with ice-cold PBS. Resuspend the cells in reaction buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Labeling Reaction: Add this compound and the fucosyltransferase to the cell suspension. The optimal concentrations should be determined empirically.

-

Incubation: Incubate the cells on ice or at a controlled temperature (e.g., 4°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The optimal temperature and time will depend on the enzyme and cell type.

-

Washing: Wash the cells three times with cold FACS buffer to remove unreacted reagents.

-

Streptavidin Staining: Resuspend the cells in FACS buffer containing fluorescently-labeled streptavidin. Incubate on ice for 30 minutes in the dark.

-

Final Washes: Wash the cells three times with cold FACS buffer.

-

Flow Cytometry: Resuspend the cells in FACS buffer and analyze them on a flow cytometer.

Applications in Drug Discovery and Development

This compound is a valuable tool in drug discovery for the development and screening of fucosyltransferase inhibitors. Altered fucosylation is a hallmark of several diseases, including cancer, making FUTs attractive therapeutic targets.

Fucosyltransferase Inhibition Assay:

A common application is in competitive binding assays. By incubating a fucosyltransferase with its acceptor substrate and this compound in the presence of a potential inhibitor, the degree of biotinylation can be quantified. A decrease in the biotin signal indicates that the test compound is inhibiting the enzyme. This can be adapted to a high-throughput screening format to identify novel FUT inhibitors.

Conclusion

This compound is an indispensable reagent for researchers in glycobiology and related fields. Its ability to act as a universal donor for fucosyltransferases, coupled with the robust biotin-streptavidin detection system, provides a versatile platform for studying fucosylation in a variety of contexts. While the availability of quantitative kinetic data remains an area for future research, the qualitative and semi-quantitative applications of this compound continue to drive our understanding of the critical roles that fucosylated glycans play in health and disease.

References

The Principle and Application of GDP-Fucose-Biotin: A Technical Guide for Researchers

An in-depth exploration of a powerful chemoenzymatic tool for the study of fucosylation in biological systems.

This technical guide provides a comprehensive overview of the principle of action, experimental applications, and underlying biological significance of GDP-Fucose-Biotin (GDP-Fuc-Biotin). Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanics of this biotinylated fucose donor, offering detailed experimental protocols and contextualizing its use within key signaling pathways.

Core Principle of Action: Enzymatic Biotinylation of Fucosylated Glycans

This compound is a synthetic analog of the natural fucose donor, guanosine diphosphate-fucose (GDP-fucose). The core principle of its action lies in its ability to be utilized as a substrate by a variety of fucosyltransferases (FUTs). These enzymes catalyze the transfer of the fucose-biotin moiety from the this compound donor molecule to an acceptor substrate, which is typically a glycoprotein or a glycolipid. This enzymatic transfer results in the covalent attachment of a biotin tag to the fucosylated glycan, a process known as biotinylation.

The biotin label serves as a highly specific and high-affinity handle for subsequent detection and analysis. Biotin's strong and stable interaction with streptavidin (or avidin) allows for the sensitive detection of fucosylated molecules using streptavidin conjugated to reporter molecules, such as horseradish peroxidase (HRP) for Western blotting or fluorophores for imaging applications.[1] This chemoenzymatic approach provides a direct method to label and study fucosylated biomolecules in a variety of experimental settings.[1]

The Biological Significance of Fucosylation: A Regulator of Key Signaling Pathways

Fucosylation, the addition of fucose to glycans, is a critical post-translational modification that plays a pivotal role in a multitude of cellular processes, including cell adhesion, signaling, and development. Aberrant fucosylation is frequently associated with diseases such as cancer. Understanding the fucosylation status of proteins is therefore of significant interest in biomedical research.

Several key signaling pathways are known to be modulated by fucosylation:

-

Notch Signaling: O-fucosylation of Epidermal Growth Factor-like (EGF) repeats on the Notch receptor, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is essential for proper Notch signaling. This pathway is critical for cell fate decisions during development and in adult tissues.

-

TGF-β Signaling: Core fucosylation (α-1,6 fucosylation) of the Transforming Growth Factor-beta (TGF-β) receptor, mediated by FUT8, enhances TGF-β signaling. This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

-

Receptor Tyrosine Kinase (RTK) Signaling: Core fucosylation of various receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), can modulate their activity and downstream signaling cascades, including the MAPK and PI3K/Akt pathways.

The ability to specifically label fucosylated proteins with tools like this compound allows researchers to investigate the roles of fucosylation in these and other critical signaling networks.

Figure 1: Key signaling pathways regulated by fucosylation.

Quantitative Data and Enzyme Specificity

| Fucosyltransferase | Substrate Specificity | This compound Tolerance |

| FUT1 | Terminal Galactose in H antigen | Not determined |

| FUT2 | Terminal Galactose in H antigen | Yes |

| FUT3 | GlcNAc in type 1 glycan chain | Yes |

| FUT4 | GlcNAc in terminal lactosamine | Yes |

| FUT5 | GlcNAc in terminal lactosamine | Yes |

| FUT6 | GlcNAc in terminal lactosamine | Yes |

| FUT7 | GlcNAc in sialylated lactosamine | Yes |

| FUT8 | Core GlcNAc in N-glycans | Yes |

| FUT9 | GlcNAc in non-sialylated lactosamine | Yes |

| FUT10 | Unknown | Unknown |

| FUT11 | Unknown | Unknown |

| POFUT1 | Notch receptor | Not determined |

Table 1: Fucosyltransferase Tolerance for this compound. This table summarizes the known tolerance of various human fucosyltransferases for this compound as a substrate. "Yes" indicates that the enzyme can utilize this compound to fucosylate its target substrate. Data compiled from commercially available resources.[1]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in common experimental applications. Optimization of these protocols is recommended for specific experimental systems.

In Vitro Labeling of a Glycoprotein

This protocol describes the biotinylation of a purified glycoprotein using a recombinant fucosyltransferase and this compound, followed by detection via Western blot.

Materials:

-

This compound

-

Recombinant Fucosyltransferase (e.g., FUT8)

-

Sample Glycoprotein (e.g., Fetuin)

-

Assay Buffer: 25 mM Tris, 10 mM MnCl2, pH 7.5

-

Protein Sample Loading Dye

-

SDS-PAGE and Western Blot reagents

-

Nitrocellulose or PVDF membrane

-

Blocking Buffer: 5% (w/v) non-fat dry milk in TBST

-

Streptavidin-HRP

-

TBST Buffer: 25 mM Tris, 137 mM NaCl, 0.1% Tween-20, pH 7.5

-

Enhanced Chemiluminescence (ECL) Reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

-

Sample Glycoprotein: 1-10 µg

-

This compound: 0.25 nmol

-

Recombinant Fucosyltransferase: 0.5 µg

-

Assay Buffer to a final volume of 30 µL

-

Prepare a negative control reaction omitting the fucosyltransferase.

-

-

Incubation: Incubate the reaction at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding an appropriate volume of protein sample loading dye.

-

SDS-PAGE and Western Blot:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Detection:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with Streptavidin-HRP (diluted in TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the biotinylated glycoprotein using ECL reagents and an appropriate imaging system.

-

Figure 2: Experimental workflow for in vitro labeling and detection.

Chemoenzymatic Labeling of Cell Surface Glycans

This protocol outlines a general procedure for labeling fucosylated glycans on the surface of live cells. This method requires the exogenous addition of both this compound and a fucosyltransferase.

Materials:

-

Cultured cells

-

This compound

-

Recombinant Fucosyltransferase

-

Reaction Buffer (e.g., serum-free media or PBS with 10 mM MnCl2)

-

Fluorescently labeled Streptavidin

-

Microscopy imaging system

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in a suitable format for imaging (e.g., chamber slides or glass-bottom dishes).

-

Labeling Reaction:

-

Wash the cells gently with reaction buffer.

-

Prepare a labeling solution containing this compound and the appropriate fucosyltransferase in the reaction buffer. The optimal concentrations should be determined empirically.

-

Incubate the cells with the labeling solution for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Washing: Gently wash the cells three times with wash buffer (e.g., PBS) to remove unreacted reagents.

-

Staining:

-

Incubate the cells with a solution of fluorescently labeled streptavidin in a suitable buffer for 20-30 minutes at room temperature, protected from light.

-

Wash the cells three times with wash buffer.

-

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

In Vivo Imaging Considerations

While "in vivo imaging" is a potential application, specific, detailed protocols for the use of this compound in whole organisms are not well-established in the literature. A potential approach would involve the co-injection of this compound and a fucosyltransferase into a specific tissue or organism, followed by systemic or localized delivery of a streptavidin-based imaging agent (e.g., streptavidin-conjugated quantum dots or near-infrared dyes). This approach faces significant challenges, including the delivery and stability of the enzyme and substrate in the in vivo environment, and would require extensive optimization and validation.

Summary and Future Perspectives

This compound is a valuable tool for the specific labeling and detection of fucosylated glycans. Its utility in in vitro assays is well-demonstrated, providing a straightforward method for identifying and characterizing fucosylated glycoproteins. The application of this probe to cell-based and in vivo systems holds promise for advancing our understanding of the roles of fucosylation in health and disease. Future work will likely focus on the development of more cell-permeable analogs and the optimization of protocols for in vivo applications, which will further expand the utility of this powerful chemoenzymatic labeling strategy.

References

An In-depth Guide to Fucosyltransferase Substrates for Biotinylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of fucosyltransferases for the specific biotinylation of glycans and glycoproteins. It covers the core components of this chemoenzymatic strategy, including the enzymes, donor substrates, and acceptor substrates involved. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate the application of this powerful labeling technique in research and development.

Introduction to Fucosyltransferase-Mediated Biotinylation

Fucosylation, the enzymatic addition of a fucose sugar to a glycan, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Fucosyltransferases (FUTs) are the enzymes that catalyze this reaction, transferring L-fucose from a donor substrate, typically guanosine diphosphate-fucose (GDP-fucose), to an acceptor glycan on a glycoprotein or glycolipid.

Chemoenzymatic biotinylation leverages the high specificity of FUTs to covalently attach a biotin molecule to target glycans. This is achieved by using a synthetically modified donor substrate, GDP-fucose, where a biotin molecule is attached to the fucose sugar (GDP-Biotin-Fucose). The fucosyltransferase then recognizes this modified donor and transfers the biotinylated fucose onto its specific acceptor substrate. This method offers a precise and efficient way to label glycoproteins on the cell surface or in purified preparations for detection, purification, and functional studies.[1]

The general workflow for this process is a single enzymatic step, providing a straightforward method for labeling complex biological molecules.

Caption: General workflow of fucosyltransferase-mediated biotinylation.

Key Components for Biotinylation

A variety of fucosyltransferases can be used for biotinylation, each with distinct acceptor specificities.[1] The choice of enzyme is critical as it determines which glycan structures will be labeled. Many human FUTs have been shown to tolerate biotin-conjugated GDP-fucose as a donor substrate.[1]

Table 1: Fucosyltransferase Substrate Specificity and Biotinylated Donor Tolerance

| Fucosyltransferase | Acceptor Substrate | GDP-Biotin-Fucose Tolerance |

| FUT1 | Terminal Galactose in H antigen.[2] | Not Determined[1] |

| FUT2 | Terminal Galactose in H antigen.[3] | Yes[1] |

| FUT3 | GlcNAc in type 1 glycan chain.[1] | Yes[1] |

| FUT4 | GlcNAc in terminal lactosamine.[1] | Yes[1] |

| FUT5 | GlcNAc in terminal lactosamine.[1] | Yes[1] |

| FUT6 | GlcNAc in terminal lactosamine and sialylated lactosamine.[1][3] | Yes[1] |

| FUT7 | GlcNAc in sialylated lactosamine.[1][3] | Yes[1] |

| FUT8 (Core Fucosylation) | Core GlcNAc in N-glycans.[1][4][5] | Yes[1] |

| FUT9 | GlcNAc in non-sialylated lactosamine.[1][3] | Yes[1] |

| POFUT1 (O-Fucosylation) | Serine/Threonine in EGF domains.[6][7] | Tolerance likely, but specific data with GDP-Biotin-Fucose is limited. |

-

α-1,2-fucosyltransferases (e.g., FUT1, FUT2): These enzymes transfer fucose to a terminal galactose residue, forming the H-antigen, a precursor to the ABO blood group antigens.[2][8]

-

α-1,3/4-fucosyltransferases (e.g., FUT3, FUT4, FUT5, FUT6, FUT7, FUT9): This family modifies N-acetylglucosamine (GlcNAc) residues to create important selectin ligands like Sialyl-Lewis x.[3]

-

α-1,6-fucosyltransferase (FUT8): This enzyme is unique in that it adds fucose to the core GlcNAc of N-glycans, a modification known as core fucosylation.[4][5][9]

-

Protein O-Fucosyltransferase 1 (POFUT1): Unlike other FUTs that act on glycans, POFUT1 transfers fucose directly to serine or threonine residues within folded Epidermal Growth Factor (EGF)-like repeats.[6][7]

The key reagent for this technique is a GDP-fucose analog conjugated to biotin. GDP-Biotin-Fucose serves as the donor substrate for the fucosyltransferase.[1] This molecule can be introduced to proteins and lipids via the various fucosyltransferases listed above and can be used for labeling in vitro or on live cells.[1]

Table 2: Properties of GDP-Biotin-Fucose

| Property | Value |

| Molecular Formula | C37H57N10O21P2S |

| Molecular Weight | 1085.93 Da |

| Storage | ≤ -20 °C (manual defrost freezer) |

| Applications | Biotinylation of glycans, glycoproteins, glycolipids, and cell surfaces.[1] |

The acceptor substrate is the molecule (e.g., glycoprotein) that contains the specific glycan structure recognized by the chosen fucosyltransferase. The substrate specificity is determined by the enzyme (see Table 1). For example, to label core fucosylation sites, FUT8 would be used, which recognizes the innermost GlcNAc of N-glycans.[5] To label selectin ligands, an α-1,3-fucosyltransferase like FUT7 would be appropriate.[1]

Experimental Protocols

This protocol provides a general guideline for the biotinylation of a sample glycoprotein using a recombinant fucosyltransferase and GDP-Biotin-Fucose. Parameters should be optimized by the end-user.

Materials:

-

Sample glycoprotein (1-10 µg)

-

GDP-Biotin-Fucose (e.g., R&D Systems, Catalog # ES202)

-

Recombinant Fucosyltransferase (0.5 µg)

-

Assay Buffer: 25 mM Tris, 10 mM MnCl₂, pH 7.5

-

Protein Sample Loading Dye

-

SDS-PAGE and Western Blot reagents

-

Nitrocellulose membrane

-

Blocking Buffer: 10% fat-free milk in TBST

-

TBST Buffer: 25 mM Tris, 137 mM NaCl, 0.1% Tween-20, pH 7.5

-

Streptavidin-HRP (e.g., R&D Systems, Catalog # DY998)

-

ECL (Enhanced Chemiluminescence) Reagents

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the sample glycoprotein, 0.25 nmol of GDP-Biotin-Fucose, and 0.5 µg of the chosen recombinant fucosyltransferase.

-

Adjust Volume: Add Assay Buffer to a final reaction volume of 30 µL.[1]

-

Negative Control: Prepare a parallel reaction omitting the fucosyltransferase enzyme to control for non-enzymatic labeling.

-

Incubation: Incubate the reaction and control tubes at 37°C for 60 minutes.[1]

-

Stop Reaction: Terminate the reaction by adding an appropriate volume of protein sample loading dye.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 5 minutes.[1]

-

Wash the membrane with TBST.

-

Incubate the membrane with a Streptavidin-HRP conjugate to detect the incorporated biotin.

-

Wash thoroughly with TBST and visualize the biotinylated protein using ECL reagents.

-

The following diagram illustrates the experimental workflow from reaction setup to detection.

Caption: Workflow for in vitro glycoprotein biotinylation and detection.

Alternative and Complementary Strategies

While direct enzymatic biotinylation with GDP-Biotin-Fucose is highly effective, other related chemoenzymatic strategies exist. One popular method involves a two-step "click chemistry" approach.

-

Enzymatic Labeling: A fucosyltransferase is used to transfer a fucose analog containing a bioorthogonal handle, such as an azide (e.g., GDP-Azido-Fucose), onto the target glycan.[1]

-

Chemical Ligation: A biotin molecule containing the complementary reactive group (e.g., an alkyne) is added, leading to a specific covalent bond formation (a "click" reaction) between the biotin and the modified fucose.

This two-step method can sometimes offer greater flexibility and efficiency, particularly for in vivo labeling applications.

Caption: Two-step biotinylation workflow using click chemistry.

Conclusion

Fucosyltransferase-mediated biotinylation is a highly specific and versatile technique for labeling glycoconjugates. By selecting the appropriate fucosyltransferase, researchers can target distinct glycan structures for biotinylation, enabling a wide range of applications from basic research into glycosylation to the development of novel diagnostics and therapeutics. The availability of recombinant FUT enzymes and biotinylated donor substrates provides a robust toolkit for professionals in cell biology, biochemistry, and drug development.

References

- 1. GDP-Biotin-Fucose ES202-025: R&D Systems [rndsystems.com]

- 2. genecards.org [genecards.org]

- 3. researchgate.net [researchgate.net]

- 4. FUT8 Polyclonal Antibody, Biotin (BS-24389R-BIOTIN) [thermofisher.com]

- 5. Structural basis for substrate specificity and catalysis of α1,6-fucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scilit.com [scilit.com]

- 8. Transgene Expression of α(1,2)-Fucosyltransferase-I (FUT1) in Tumor Cells Selectively Inhibits Sialyl-Lewis x Expression and Binding to E-Selectin without Affecting Synthesis of Sialyl-Lewis a or Binding to P-Selectin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. core.ac.uk [core.ac.uk]

The Pivotal Role of GDP-Fucose in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Guanosine diphosphate (GDP)-fucose is a critical nucleotide sugar that serves as the sole fucose donor for fucosylation, a vital post-translational modification of proteins and lipids. This process, catalyzed by a family of enzymes known as fucosyltransferases (FUTs), plays a fundamental role in a vast array of cellular activities, from signal transduction and cell adhesion to immune responses and development. Aberrations in GDP-fucose biosynthesis and fucosylation are implicated in numerous pathological conditions, including cancer and congenital disorders of glycosylation (CDG), making this pathway a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the core cellular processes governed by GDP-fucose, with a focus on its biosynthesis, its role in key signaling pathways, and the experimental methodologies used to investigate its function.

Biosynthesis of GDP-Fucose: The De Novo and Salvage Pathways

In mammalian cells, the intracellular pool of GDP-fucose is maintained through two distinct biosynthetic routes: the predominant de novo pathway and a salvage pathway.[1][2]

The De Novo Pathway

The de novo pathway is the primary source of GDP-fucose, estimated to contribute approximately 90% of the total cellular pool.[1][3] This pathway converts GDP-mannose to GDP-fucose in a two-step enzymatic process primarily occurring in the cytoplasm.

-

Step 1: Conversion of GDP-mannose to GDP-4-keto-6-deoxymannose. The first and rate-limiting step is catalyzed by GDP-mannose 4,6-dehydratase (GMDS).[4][5] This enzyme facilitates an intramolecular oxidation-reduction reaction, converting GDP-mannose into the unstable intermediate, GDP-4-keto-6-deoxymannose.[4] The reaction requires the tightly bound cofactor NADP+.[4]

-

Step 2: Conversion of GDP-4-keto-6-deoxymannose to GDP-fucose. The second step is carried out by GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase, also known as the FX protein (TSTA3).[1][3] This bifunctional enzyme first epimerizes the intermediate at carbons 3 and 5, and then reduces the keto group at carbon 4 in an NADPH-dependent manner to yield the final product, GDP-L-fucose.[4]

The Salvage Pathway

The salvage pathway provides a mechanism for the cell to recycle free L-fucose, which can be obtained from the diet or from the lysosomal degradation of fucosylated glycoconjugates.[1][3] This pathway is responsible for about 10% of the cellular GDP-fucose pool and involves two key enzymatic steps:[1][3]

-

Step 1: Phosphorylation of L-fucose. Fucokinase (FCSK) phosphorylates free L-fucose to produce fucose-1-phosphate.[1]

-

Step 2: Conversion of fucose-1-phosphate to GDP-fucose. GDP-L-fucose pyrophosphorylase (FPGT) then catalyzes the reaction of fucose-1-phosphate with guanosine triphosphate (GTP) to generate GDP-fucose.[1]

Once synthesized in the cytoplasm, GDP-fucose is transported into the lumen of the Golgi apparatus and the endoplasmic reticulum by a specific transporter, SLC35C1, where it is utilized by fucosyltransferases.[6]

Data Presentation: Quantitative Insights into GDP-Fucose Metabolism

The following tables summarize key quantitative data related to the enzymes of the GDP-fucose biosynthesis pathway and intracellular GDP-fucose concentrations.

Table 1: Kinetic Parameters of GDP-Fucose Biosynthesis Enzymes

| Enzyme | Organism/Cell Line | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| GDP-mannose 4,6-dehydratase (GMDS) | E. coli | GDP-mannose | 25 | Not Reported | [4] |

| GDP-mannose 4,6-dehydratase (GMDS) | Human (recombinant) | GDP-mannose | 25 | Not Reported | [4] |

Note: Detailed Vmax values are often dependent on specific experimental conditions and purification levels of the enzyme and may not always be reported in a standardized manner.

Table 2: Intracellular GDP-Fucose Concentrations in Various Cell Lines

| Cell Line | Condition | GDP-Fucose Concentration (pmol/106 cells) | Reference |

| Human invasive ductal carcinoma cells | Control | ~3.5 | [7] |

| Human invasive ductal carcinoma cells | Fucosylation inhibited | ~0.5 | [7] |

| E. coli engineered for 2'-FL production | Induced | ~1.5 | [8] |

The Functional Significance of GDP-Fucose in Cellular Signaling

Fucosylation, the transfer of fucose from GDP-fucose to glycan structures, is a critical regulator of a multitude of signaling pathways that govern cell fate, communication, and behavior.

Fucosylation in the Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved pathway that controls cell proliferation, differentiation, and apoptosis.[9] O-fucosylation of Notch receptors, which is dependent on GDP-fucose, is essential for their proper function. Protein O-fucosyltransferase 1 (POFUT1) adds fucose to epidermal growth factor-like (EGF) repeats in the extracellular domain of the Notch receptor. This fucosylation event is critical for the subsequent addition of N-acetylglucosamine (GlcNAc) by the Fringe glycosyltransferase, which in turn modulates the binding of Notch ligands (e.g., Delta and Jagged) to the receptor, thereby fine-tuning Notch signaling activity.[9]

Caption: Fucosylation in the Notch Signaling Pathway.

Fucosylation in TGF-β Receptor Signaling

Transforming growth factor-beta (TGF-β) signaling is a crucial pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10][11][12][13] Recent studies have shown that fucosylation of the TGF-β receptor is essential for its signaling activity.[3] Specifically, fucosyltransferases FUT3 and FUT6 have been implicated in the fucosylation of the type I TGF-β receptor.[3] This modification is necessary for the subsequent phosphorylation of downstream signaling molecules, such as Smad proteins, which then translocate to the nucleus to regulate target gene expression.[3] Inhibition of this fucosylation event can suppress TGF-β-mediated processes like epithelial-mesenchymal transition (EMT), which is a key step in cancer metastasis.[3]

Caption: Role of Fucosylation in TGF-β Signaling.

Fucosylation in Immune Cell Adhesion and Trafficking

Fucosylated glycans on the surface of immune cells, particularly leukocytes, are critical for their adhesion to the vascular endothelium and subsequent migration into tissues, a process essential for the inflammatory response.[9] Selectins, a family of C-type lectins expressed on endothelial cells (E-selectin and P-selectin) and leukocytes (L-selectin), recognize fucosylated and sialylated carbohydrate structures, such as sialyl Lewis X (sLex), on their respective ligands. The synthesis of these selectin ligands is dependent on GDP-fucose and is catalyzed by specific fucosyltransferases. Deficiencies in fucosylation can lead to leukocyte adhesion deficiency type II (LAD II), a rare genetic disorder characterized by recurrent infections due to impaired leukocyte trafficking.[6][14]

GDP-Fucose in Disease: Cancer and Congenital Disorders of Glycosylation

Given the fundamental roles of fucosylation, it is not surprising that dysregulation of GDP-fucose metabolism is associated with several diseases.

Cancer

Altered fucosylation is a hallmark of many cancers and is often associated with tumor progression, metastasis, and drug resistance.[15] Increased expression of fucosyltransferases and the resulting aberrant fucosylation of cell surface proteins can enhance cancer cell motility and invasion.[3] For example, increased fucosylation of E-selectin ligands on cancer cells promotes their adhesion to endothelial cells, facilitating metastasis.[7] Furthermore, changes in the fucosylation of growth factor receptors, such as the TGF-β receptor, can modulate their signaling activity and contribute to tumorigenesis.[3]

Congenital Disorders of Glycosylation (CDG)

Congenital disorders of glycosylation are a group of rare genetic diseases caused by defects in the synthesis of glycans.[6][16] A specific subtype, SLC35C1-CDG (also known as CDG-IIc or Leukocyte Adhesion Deficiency II), is caused by mutations in the gene encoding the GDP-fucose transporter, SLC35C1.[6][17] This defect impairs the transport of GDP-fucose into the Golgi apparatus, leading to a global defect in fucosylation.[6] Patients with this disorder exhibit severe developmental and neurological abnormalities, as well as immunodeficiency due to the inability of their leukocytes to properly adhere to and migrate through blood vessels.[6]

Experimental Protocols: Investigating GDP-Fucose Metabolism and Fucosylation

A variety of experimental techniques are available to researchers studying the role of GDP-fucose in cellular processes. The following sections provide an overview of key methodologies.

Protocol 1: Quantification of Intracellular GDP-Fucose by HPLC

This protocol outlines a method for the extraction and quantification of GDP-fucose from cultured cells using high-performance liquid chromatography (HPLC).

Materials:

-

Cultured cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

HPLC system with a reverse-phase C18 column

-

Mobile phase: Ion-pair reagent (e.g., tetrabutylammonium phosphate) in a suitable buffer system (e.g., phosphate buffer) with a methanol or acetonitrile gradient

-

GDP-fucose standard

-

UV detector (set to 254 nm)

Procedure:

-

Cell Harvesting and Lysis:

-

Wash cultured cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold 70% ethanol and scraping the cells.

-

Incubate the lysate on ice for 30 minutes to precipitate proteins.

-

-

Extraction of Nucleotide Sugars:

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the soluble nucleotide sugars.

-

Dry the supernatant using a lyophilizer or vacuum concentrator.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a known volume of mobile phase.

-

Inject a defined volume of the sample onto the HPLC system.

-

Separate the nucleotide sugars using an appropriate gradient of the mobile phase.

-

Detect the eluted compounds using a UV detector at 254 nm.

-

-

Quantification:

Caption: Workflow for GDP-Fucose Quantification by HPLC.

Protocol 2: Analysis of Protein Fucosylation by Mass Spectrometry

This protocol provides a general workflow for the analysis of N-linked fucosylation of a purified glycoprotein using mass spectrometry.

Materials:

-

Purified glycoprotein

-

Denaturing buffer (e.g., containing SDS and DTT)

-

Alkylation reagent (e.g., iodoacetamide)

-

PNGase F (Peptide-N-Glycosidase F)

-

Trypsin

-

Mass spectrometer (e.g., MALDI-TOF or ESI-LC-MS/MS)

-

Appropriate matrices for MALDI or solvents for LC-MS

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the glycoprotein in a suitable buffer to unfold the protein and make the glycosylation sites accessible.

-

Reduce the disulfide bonds with a reducing agent like DTT.

-

Alkylate the free cysteine residues with a reagent like iodoacetamide to prevent disulfide bond reformation.

-

-

Glycan Release (for N-glycans):

-

Treat the denatured protein with PNGase F to specifically cleave the N-linked glycans between the innermost GlcNAc and asparagine residue.

-

-

Optional: Glycan Labeling:

-

For quantitative analysis or to improve ionization efficiency, the released glycans can be labeled with a fluorescent or chemical tag.

-

-

Protein Digestion (for Glycopeptide Analysis):

-

Alternatively, after denaturation and alkylation, digest the glycoprotein with a protease like trypsin to generate glycopeptides.

-

-

Mass Spectrometry Analysis:

-

For Released Glycans: Analyze the released glycans directly by MALDI-TOF MS to obtain a profile of the different glycan structures, including fucosylated species. For more detailed structural information, perform LC-MS/MS analysis.[2][6][18]

-

For Glycopeptides: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment both the peptide backbone and the attached glycan, allowing for the identification of the specific glycosylation site and the structure of the attached glycan.[2][6][18]

-

-

Data Analysis:

Protocol 3: Fucosyltransferase Activity Assay

This protocol describes a common method for measuring the activity of a specific fucosyltransferase using a radiolabeled or fluorescently tagged acceptor substrate.

Materials:

-

Source of fucosyltransferase (e.g., cell lysate, purified enzyme)

-

GDP-fucose (donor substrate)

-

Acceptor substrate (a specific oligosaccharide or glycoprotein)

-

Radiolabeled GDP-[14C]fucose or a fluorescently labeled acceptor

-

Reaction buffer (specific to the enzyme being assayed)

-

Method for separating the product from the unreacted substrates (e.g., chromatography, filter binding)

-

Scintillation counter (for radiolabeled assays) or fluorescence detector

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, the acceptor substrate, and the enzyme source.

-

Initiate the reaction by adding GDP-fucose (containing a tracer of radiolabeled GDP-fucose).

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period.

-

-

Reaction Termination:

-

Stop the reaction, for example, by adding a denaturing solution or by boiling.

-

-

Product Separation and Detection:

-

Separate the fucosylated product from the unreacted GDP-fucose and acceptor substrate using a suitable method. For example, if the acceptor is a large glycoprotein, it can be precipitated, and the unincorporated radiolabel can be washed away.

-

Quantify the amount of incorporated fucose by measuring the radioactivity of the product using a scintillation counter or by measuring the fluorescence of the fucosylated acceptor.

-

-

Calculation of Activity:

-

Calculate the enzyme activity based on the amount of product formed per unit of time and per amount of enzyme.[19]

-

Conclusion

GDP-fucose stands as a central molecule in cellular physiology and pathology. Its biosynthesis and the subsequent fucosylation of a vast array of biomolecules are tightly regulated processes that are fundamental to cellular signaling, immune function, and organismal development. A thorough understanding of the roles of GDP-fucose and the enzymes that govern its metabolism is crucial for unraveling the complexities of various diseases and for the development of novel therapeutic strategies. The experimental approaches outlined in this guide provide a framework for researchers to further explore the intricate world of fucosylation and its profound impact on cellular life.

References

- 1. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation [discovery.fiu.edu]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. aspariaglycomics.com [aspariaglycomics.com]

- 19. researchgate.net [researchgate.net]

The Biotin-Streptavidin Interaction: A Technical Guide for Assay Development

For Researchers, Scientists, and Drug Development Professionals

The interaction between biotin (Vitamin B7) and the protein streptavidin is a cornerstone of modern life sciences research and diagnostics. Its remarkable affinity, specificity, and stability make it an invaluable tool for a multitude of applications, from basic research to drug discovery. This guide provides an in-depth overview of the core principles of the biotin-streptavidin system, its quantitative characteristics, and its practical application in common laboratory assays.

Core Principles of the Interaction

The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in nature.[1] Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, possesses four identical subunits, each capable of binding one molecule of biotin.[2][3][4] This 4:1 stoichiometry is a key feature, enabling significant signal amplification in many assay formats.

The interaction is characterized by:

-

Extraordinarily High Affinity: The dissociation constant (Kd) is in the femtomolar range (≈10⁻¹⁴ to 10⁻¹⁵ M), signifying an extremely stable and near-irreversible bond once formed.[1][5][6]

-

Rapid On-Rate: The formation of the complex is very fast.[5][6]

-

High Specificity: Streptavidin binds biotin with exceptional specificity, minimizing off-target interactions.[3]

-

Robust Stability: The complex is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, ensuring its reliability across a wide range of experimental conditions.[1][2][5][6]

Avidin, a glycoprotein found in egg whites, exhibits a similar high affinity for biotin. However, streptavidin is often preferred in assays due to its lack of glycosylation and a near-neutral isoelectric point (pI), which reduces non-specific background binding compared to the highly basic avidin.[2][6]

Quantitative Data Summary

The physical and binding properties of streptavidin and its counterpart avidin are critical for assay design. These are summarized below.

| Property | Streptavidin | Avidin |

| Source | Streptomyces avidinii | Avian Egg White |

| Molecular Weight | ~53 kDa (tetramer)[1][6] | ~66-69 kDa (tetramer)[7] |

| Biotin Binding Sites | 4 | 4 |

| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ M[1][6] | ≈ 10⁻¹⁵ M[5][6] |

| Isoelectric Point (pI) | ~5-6[5] | ~10[6] |

| Glycosylation | No[2] | Yes |

Biotinylation: Tagging Molecules of Interest

Biotinylation is the process of covalently attaching biotin to a molecule, such as a protein, antibody, or nucleic acid.[8] The small size of biotin (244.31 g/mol ) means it can act as a tag without significantly interfering with the biological function of the labeled molecule.[3][8]

There are two primary methods for biotinylation:

-

Chemical Biotinylation: This involves using biotinylation reagents that have a reactive group designed to target specific functional groups on the molecule of interest. A common method is using N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines (-NH₂) found in lysine residues of proteins.[8][9]

-

Enzymatic Biotinylation: This highly specific method utilizes a biotin ligase, such as the E. coli enzyme BirA.[8][10] The target protein is first engineered to include a specific recognition sequence (e.g., AviTag). The BirA enzyme then attaches a single biotin molecule to a specific lysine within this tag, offering precise, site-specific labeling.[8]

Applications and Experimental Protocols

The biotin-streptavidin system is widely used to link molecules, immobilize reactants, and amplify signals in a variety of assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, the biotin-streptavidin system is a popular method for signal amplification to detect a target antigen. A biotinylated detection antibody binds to the captured antigen. Subsequently, streptavidin conjugated to an enzyme (like Horseradish Peroxidase, HRP) is added. The tetrameric nature of streptavidin allows it to bind multiple biotinylated antibodies, and each enzyme can then convert a large amount of substrate, leading to a strong, easily quantifiable signal.[11][12]

Experimental Protocol: Sandwich ELISA [13]

-

Coating: Coat microtiter plate wells with 100 µL of capture antibody (1-10 µg/mL in coating buffer, pH 9.6). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Add 150 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1 hour at 37°C.

-

Washing: Wash the plate four times with wash buffer.

-

Sample Incubation: Add 100 µL of appropriately diluted standards and samples to the wells. Incubate for 90 minutes at 37°C.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody: Add 100 µL of biotin-conjugated detection antibody, diluted in wash buffer. Incubate for 1 hour at 37°C.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate, diluted according to manufacturer instructions. Incubate for 30 minutes at 37°C.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-20 minutes.

-

Stop Reaction: Add 100 µL of stop solution (e.g., 2M H₂SO₄).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Immunoprecipitation (IP) and Pull-Down Assays

Biotin-streptavidin is ideal for isolating proteins and their binding partners from complex mixtures like cell lysates.[14] In a pull-down assay, a biotinylated "bait" molecule (e.g., a protein or a nucleic acid sequence) is incubated with a cell lysate. This complex is then captured from the solution using streptavidin-coated magnetic beads. After washing away non-specific binders, the bait and its interacting "prey" molecules can be eluted for analysis by techniques like Western blotting or mass spectrometry.

Experimental Protocol: Pull-Down Assay with Streptavidin Magnetic Beads [15]

-

Bead Preparation: Resuspend streptavidin magnetic beads by vortexing. Transfer the required volume to a microfuge tube.

-

Equilibration: Place the tube on a magnetic rack to pellet the beads. Discard the supernatant. Add binding/wash buffer (e.g., PBS), remove from the rack, and resuspend. Repeat this wash step for a total of three equilibrations.

-

Bait Binding: Add the biotinylated bait molecule to the equilibrated beads. Incubate with mixing for at least 30 minutes at room temperature.

-

Capture: Place the tube on the magnetic rack and discard the supernatant containing unbound bait.

-

Washing: Wash the beads three times with binding/wash buffer to remove any residual unbound bait.

-

Lysate Incubation: Resuspend the beads in the cell lysate containing the prey molecules. Incubate with end-over-end rotation for 1-2 hours at 4°C.

-

Washing: Pellet the beads with the magnetic rack. Discard the supernatant. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured protein complexes from the beads. This can be achieved by:

-

Boiling the beads in SDS-PAGE loading buffer (denaturing elution).

-

Competitive elution using excess free biotin, often combined with heat.[16]

-

-

Analysis: Analyze the eluted proteins by Western blot or mass spectrometry.

Western Blotting

Similar to ELISA, the biotin-streptavidin system enhances detection sensitivity in Western blotting.[9] After transferring proteins to a membrane and blocking, a primary antibody is used to detect the protein of interest. A biotinylated secondary antibody that recognizes the primary antibody is then added. Finally, an enzyme-conjugated streptavidin is applied, which binds to the biotin tag and, upon addition of a chemiluminescent or colorimetric substrate, generates a signal at the location of the target protein.

Experimental Protocol: Western Blot Detection [17][18][19]

-

Sample Prep & Electrophoresis: Prepare protein lysates, quantify, and separate by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

-

Biotinylated Secondary Antibody: Incubate the membrane with a biotinylated secondary antibody (that specifically binds the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the wash step (step 5).

-

Streptavidin-Enzyme Conjugate: Incubate the membrane with streptavidin-HRP diluted in wash buffer for 30-60 minutes at room temperature.

-

Washing: Perform a final, more stringent series of washes (e.g., three times for 10 minutes each in TBST).

-

Detection: Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's protocol.

-

Imaging: Capture the signal using a digital imager or X-ray film.

Conclusion: A Versatile Tool in Drug Discovery

The biotin-streptavidin interaction is more than a basic research tool; it is integral to numerous stages of drug discovery and development.[2][14] It is used in high-throughput screening to immobilize targets, in pharmacokinetic studies to develop sensitive immunoassays for drug quantification, and in target validation through pull-down and proteomic analyses.[20][21] The system's robustness, specificity, and the potential for signal amplification ensure its continued prominence in the development of novel therapeutics and diagnostics.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. nancyhemenway.com [nancyhemenway.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 8. Biotinylation - Wikipedia [en.wikipedia.org]

- 9. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 10. A simple method for labeling proteins and antibodies with biotin using the proximity biotinylation enzyme TurboID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 14. synapsewaves.com [synapsewaves.com]

- 15. neb.com [neb.com]

- 16. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western Blot Video Protocol | Proteintech Group [ptglab.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to GDP-Fucose-Biotin for Studying Cell Surface Glycans

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Guanosine Diphosphate-Fucose-Biotin (GDP-Fuc-Biotin) as a powerful tool for the enzymatic labeling and detection of fucosylated glycans on the cell surface. This chemoenzymatic approach allows for the sensitive and specific analysis of glycan structures, offering valuable insights into their roles in cellular processes and disease.

Introduction to GDP-Fucose-Biotin

This compound is a synthetically modified nucleotide sugar that serves as a substrate for fucosyltransferases (FUTs). In this system, a biotin molecule is attached to the fucose sugar. This modification allows for the transfer of biotinylated fucose onto glycan structures on glycoproteins and glycolipids by specific FUTs.[1] The incorporated biotin tag can then be detected using streptavidin conjugates, enabling a variety of downstream applications, including western blotting, flow cytometry, and live-cell imaging.

Core Principle: The specificity of this method is derived from the enzymatic activity of fucosyltransferases, which recognize and transfer the biotinylated fucose to their specific glycan acceptors on the cell surface. This allows for the targeted labeling of fucosylated glycans with high precision.

Technical Data and Specifications

A clear understanding of the properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C37H57N10O21P2S | |

| Molecular Weight | 1085.93 Da | |

| Formulation | Lyophilized with Tris, at pH 8.0 | |

| Storage | Store unopened at ≤ -20 °C. Avoid repeated freeze-thaw cycles. | |

| Stability | Stable for 12 months from the date of receipt when stored correctly. |

Fucosyltransferase Compatibility

The choice of fucosyltransferase is critical as it determines the specific glycan structures that will be labeled. Several FUTs have been shown to tolerate the biotin modification on GDP-fucose.

| Fucosyltransferase (FUT) | Substrate Specificity | This compound Tolerance |

| FUT2 | Terminal Galactose in H antigen | Yes |

| FUT3 | N-acetylglucosamine (GlcNAc) in type 1 glycan chain | Yes |

| FUT4 | GlcNAc in terminal lactosamine | Yes |

| FUT5 | GlcNAc in terminal lactosamine | Yes |

| FUT6 | GlcNAc in terminal lactosamine | Yes |

| FUT7 | GlcNAc in sialylated lactosamine | Yes |

| FUT8 | Core GlcNAc in N-glycans | Yes |

| FUT9 | GlcNAc in non-sialylated lactosamine | Yes |

| FUT11 | Unknown | Unknown |

| POFUT1 | Notch receptor | Not determined |

This table is compiled from commercially available data and may not be exhaustive.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the chemoenzymatic labeling of cell surface glycans using this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for the use of this compound in common applications. Optimization may be required for specific cell types and experimental conditions.

Western Blotting of Fucosylated Glycoproteins

This protocol is adapted from a sample protocol for labeling the glycoprotein fetuin.

Materials:

-

This compound

-

Recombinant Fucosyltransferase (e.g., FUT8)

-

Assay Buffer (25 mM Tris, 10 mM MnCl₂, pH 7.5)

-

Sample glycoprotein (1-10 µg)

-

Protein Sample Loading Dye

-

SDS-PAGE and Western Blotting reagents

-

TBST Buffer (25 mM Tris, 137 mM NaCl, 0.1% Tween-20, pH 7.5)

-

Blocking Buffer (e.g., 5-10% non-fat dry milk in TBST)

-

Streptavidin-HRP

-

Enhanced Chemiluminescence (ECL) Reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

-

Sample glycoprotein: 1-10 µg

-

This compound: 0.25 nmol

-

Recombinant Fucosyltransferase: 0.5 µg

-

Assay Buffer to a final volume of 30 µL

-

-

Negative Control: Prepare a parallel reaction omitting the fucosyltransferase.

-

Incubation: Incubate the reactions at 37°C for 60 minutes.

-

Stopping the Reaction: Add an appropriate volume of protein sample loading dye to each reaction.

-

SDS-PAGE: Separate the reaction products by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP (e.g., 25 ng/mL in TBST) for 30-60 minutes at room temperature.

-

Washing: Wash the membrane three times for 15 minutes each with TBST.

-

Detection: Detect the signal using ECL reagents according to the manufacturer's instructions.

Flow Cytometry Analysis of Cell Surface Fucosylation

This protocol is a synthesized guide based on standard flow cytometry and cell surface biotinylation procedures.

Materials:

-

Cells of interest in suspension (1 x 10⁶ cells per sample)

-

This compound

-

Recombinant Fucosyltransferase

-

Assay Buffer (e.g., PBS with 1 mM MnCl₂)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

-

Streptavidin conjugated to a fluorophore (e.g., FITC, PE, APC)

-

Fc Block (optional, for immune cells)

Procedure:

-

Cell Preparation: Harvest and wash cells twice with ice-cold PBS. Resuspend cells at a concentration of 1-5 x 10⁶ cells/mL in Assay Buffer.

-

Enzymatic Labeling:

-

To 100 µL of cell suspension, add this compound (final concentration of 50-100 µM, optimization recommended).

-

Add the appropriate fucosyltransferase (final concentration of 0.1-0.5 µg/µL, optimization recommended).

-

Incubate for 30-60 minutes at 37°C with gentle agitation.

-

-

Washing: Wash the cells three times with 1 mL of cold Flow Cytometry Staining Buffer to remove unreacted reagents. Centrifuge at 300 x g for 5 minutes between washes.

-

Fc Receptor Blocking (Optional): If using immune cells, incubate with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific binding of streptavidin.

-

Streptavidin Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the fluorescently labeled streptavidin at the manufacturer's recommended concentration.

-

Incubation: Incubate for 20-30 minutes on ice in the dark.

-

Final Wash: Wash the cells twice with 1 mL of cold Flow Cytometry Staining Buffer.

-

Data Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.

Live Cell Imaging of Fucosylated Glycans

This protocol provides a general framework for live-cell imaging.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

This compound

-

Recombinant Fucosyltransferase

-

Imaging Medium (e.g., phenol red-free culture medium with HEPES)

-

Streptavidin conjugated to a live-cell compatible fluorophore (e.g., Alexa Fluor 488, 594, or 647)

Procedure:

-

Cell Culture: Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.

-

Washing: Gently wash the cells twice with warm Imaging Medium.

-

Enzymatic Labeling:

-

Prepare a labeling solution in Imaging Medium containing this compound (50-100 µM) and the chosen fucosyltransferase (0.1-0.5 µg/µL).

-

Replace the medium in the imaging dish with the labeling solution.

-

Incubate at 37°C in a cell culture incubator for 30-60 minutes.

-

-

Washing: Gently wash the cells three times with warm Imaging Medium to remove unreacted reagents.

-

Streptavidin Staining:

-

Prepare a staining solution in Imaging Medium containing the fluorescently labeled streptavidin at a suitable concentration.

-

Incubate the cells with the staining solution for 10-15 minutes at 37°C.

-

-

Final Wash: Gently wash the cells twice with warm Imaging Medium.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filters and a live-cell imaging chamber to maintain temperature and CO₂ levels.

Signaling Pathways Regulated by Fucosylation

Fucosylation plays a critical role in various signaling pathways that govern cell fate, adhesion, and communication.

Notch Signaling Pathway

O-fucosylation of Notch receptors by POFUT1 in the endoplasmic reticulum is essential for proper Notch signaling. This modification influences the interaction of Notch with its ligands, such as Delta and Jagged, thereby regulating processes like cell differentiation and proliferation.

Selectin-Ligand Interactions

Fucosylation is crucial for the synthesis of sialyl Lewis X (sLeX) and related structures, which are key ligands for selectins (E-selectin, P-selectin, and L-selectin). These interactions mediate the initial tethering and rolling of leukocytes on the endothelium during inflammation and are also implicated in cancer metastasis.

EGFR Signaling Pathway

Fucosylation of the Epidermal Growth Factor Receptor (EGFR) can modulate its activity. Core fucosylation (addition of fucose to the innermost GlcNAc of N-glycans) by FUT8 has been shown to stabilize the active conformation of EGFR, leading to enhanced signaling upon ligand binding.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak signal in Western Blot/Flow Cytometry | Inactive enzyme | Ensure fucosyltransferase is active and stored correctly. Use a positive control glycoprotein. |

| Inefficient labeling | Optimize the concentration of this compound and fucosyltransferase. Increase incubation time. | |

| Low abundance of target glycans | Use a cell line known to express the target fucosylated glycan as a positive control. | |

| Incompatible fucosyltransferase | Verify that the chosen FUT can utilize this compound as a substrate (see Table 3). | |

| High background signal | Non-specific binding of streptavidin | Increase the concentration of blocking agent (e.g., BSA, non-fat milk). Optimize streptavidin concentration. Include a no-streptavidin control. |

| Incomplete washing | Increase the number and duration of wash steps. | |

| Cell viability issues (Live Cell Imaging/Flow Cytometry) | Toxicity of reagents | Titrate the concentrations of this compound and fucosyltransferase to the lowest effective levels. Reduce incubation time. |

| Harsh washing steps | Use gentle washing techniques (e.g., slow centrifugation, gentle aspiration of medium). |

This guide provides a foundational understanding and practical protocols for utilizing this compound in the study of cell surface glycans. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems to achieve the best results.

References

Methodological & Application

Application Notes: Enzymatic Biotinylation of Glycoproteins using GDP-Fuc-Biotin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosylation is a critical post-translational modification that dictates the structure and function of many proteins. Fucosylation, the addition of fucose to N-glycans, O-glycans, and glycolipids, plays a significant role in various biological processes, including cell adhesion, signaling, and immune responses. Altered fucosylation patterns are often associated with disease states, making the detection and characterization of fucosylated glycoproteins a key area of research.

This document provides a detailed protocol for the enzymatic labeling of glycoproteins with biotin using a GDP-Fucose-Biotin (GDP-Fuc-Biotin) conjugate. This method leverages the specificity of fucosyltransferases (FUTs) to covalently attach a biotin tag to fucosylated glycans.[1] The biotinylated glycoproteins can then be easily detected or purified using streptavidin-based affinity reagents. This technique is applicable for in vitro labeling of purified glycoproteins and can be adapted for labeling glycoproteins on the surface of live cells.[1]

Principle of the Method

The labeling strategy is based on an enzymatic reaction where a recombinant fucosyltransferase catalyzes the transfer of biotinylated fucose from the donor substrate, this compound, to a specific glycan acceptor on the target glycoprotein. The strong and specific interaction between biotin and streptavidin is then exploited for downstream detection or enrichment.

Experimental Protocols

In Vitro Labeling of Purified Glycoproteins

This protocol describes the biotinylation of a purified glycoprotein sample in a cell-free system.

Materials Required:

-

This compound

-

Recombinant Fucosyltransferase (e.g., FUT1, FUT8 - choice depends on the target glycan structure)[1]

-

Sample Glycoprotein (1-10 µg)

-

Assay Buffer: 25 mM Tris, 10 mM MnCl₂, pH 7.5

-

Protein Sample Loading Dye (e.g., 4X SDS-PAGE sample buffer)

-

SDS-PAGE and Western Blot reagents

-

Nitrocellulose or PVDF membrane

-

Blocking Buffer: 5-10% non-fat dry milk or 3% BSA in TBST

-

TBST Buffer: 25 mM Tris, 137 mM NaCl, 0.1% Tween-20, pH 7.5

-

Streptavidin-HRP conjugate

-

Enhanced Chemiluminescence (ECL) Reagents

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the labeling reaction by combining the components in the order listed in Table 1. Prepare a negative control reaction by omitting the fucosyltransferase enzyme.[1]

-

Incubation: Incubate the reaction mixture at 37°C for 1 to 3 hours.[1] Optimal incubation times may vary depending on the enzyme and substrate and should be determined empirically.

-

Reaction Termination: Stop the reaction by adding an appropriate volume of protein sample loading dye.[1]

-

SDS-PAGE: Separate the biotinylated proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.[1]

-

Streptavidin-HRP Incubation: Incubate the blot with Streptavidin-HRP (e.g., 25 ng/mL) diluted in TBST for 1 hour at room temperature.[1]

-

Washing: Wash the membrane three times with TBST for 10-15 minutes each to remove unbound Streptavidin-HRP.[1]

-

Detection: Detect the biotinylated proteins using ECL reagents according to the manufacturer's instructions.[1]

Labeling of Cell Surface Glycoproteins on Live Cells

This protocol is designed for labeling fucosylated glycoproteins on the surface of living cells.

Materials Required:

-

Cells in culture

-

This compound

-

Recombinant Fucosyltransferase (cell-impermeable)

-

Appropriate cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Quenching Buffer (e.g., PBS with 10 mM glycine)

-

Cell lysis buffer

-

Streptavidin-conjugated fluorophores (for flow cytometry or microscopy) or Streptavidin-HRP (for Western blot)

Protocol:

-

Cell Preparation: Culture cells to the desired confluency. Gently wash the cells twice with ice-cold PBS.

-

Labeling Reaction: Prepare a labeling solution containing cell culture medium, this compound (e.g., 25-50 µM), and the appropriate fucosyltransferase (e.g., 0.5-1 µg/mL).

-

Incubation: Add the labeling solution to the cells and incubate at 37°C for 30-60 minutes.

-

Washing and Quenching: Aspirate the labeling solution and wash the cells three times with ice-cold PBS to remove unreacted reagents. Add quenching buffer and incubate for 10 minutes on ice to stop the reaction.[2]

-

Downstream Analysis:

-

For Flow Cytometry/Microscopy: Incubate the labeled cells with a streptavidin-fluorophore conjugate. Wash and analyze.

-

For Western Blot: Lyse the cells using a suitable lysis buffer. Proceed with SDS-PAGE, Western blotting, and detection with Streptavidin-HRP as described in the in vitro protocol.

-

Data Presentation

Table 1: Reaction Components for In Vitro Glycoprotein Labeling

| Component | Stock Concentration | Volume per Reaction | Final Amount/Concentration |

| Sample Glycoprotein | 1 mg/mL | 1-10 µL | 1-10 µg |

| This compound | 1 mM | 0.25 µL | 0.25 nmol |

| Recombinant Fucosyltransferase | 0.5 mg/mL | 1 µL | 0.5 µg |

| Assay Buffer (10X) | 10X | 3 µL | 1X |

| Nuclease-Free Water | - | Up to 30 µL | - |

| Total Volume | 30 µL |

Note: These are starting recommendations. Parameters should be optimized for each specific glycoprotein and enzyme combination.

Table 2: Fucosyltransferase Selection Guide

| Fucosyltransferase | R&D Systems Catalog # | Typical Substrate | This compound Tolerance |

| Fucosyltransferase 2/FUT2 | 7770-GT | Terminal Gal in H antigen | Yes[1] |

| Fucosyltransferase 3/FUT3 | 4950-GT | GlcNAc in type 1 glycan chain | Yes[1] |

| Fucosyltransferase 5/FUT5 | 4949-GT | GlcNAc in terminal lactosamine | Yes[1] |

| Fucosyltransferase 7/FUT7 | 6409-GT | GlcNAc in sialylated lactosamine | Yes[1] |

| Fucosyltransferase 8/FUT8 | 5768-GT | Core GlcNAc in N-glycans | Yes[1] |

| Fucosyltransferase 9/FUT9 | 9347-GT | GlcNAc in non-sialylated lactosamine | Yes[1] |

Visualizations

Enzymatic Labeling Reaction

The following diagram illustrates the enzymatic transfer of Biotin-Fucose from the this compound donor to a glycoprotein acceptor, catalyzed by a fucosyltransferase.

Experimental Workflow for In Vitro Labeling and Detection

This diagram outlines the major steps in the in vitro labeling protocol, from reaction setup to final detection via Western blot.

References

Application Notes and Protocols for Western Blot Detection of Biotinylated Fucans

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the detection of biotinylated fucans using Western blotting, a technique commonly used for the identification and characterization of specific proteins.[1][2] While typically employed for protein analysis, this method can be adapted for the detection of biotinylated polysaccharides like fucans.

Introduction

Fucans are sulfated polysaccharides found in the cell walls of brown algae and some marine invertebrates. They have garnered significant interest in the scientific community due to their diverse biological activities, including anticoagulant, anti-inflammatory, anti-tumor, and immunomodulatory properties. The study of fucans and their interactions with biological systems is crucial for understanding their therapeutic potential.

Western blotting, or immunoblotting, offers a sensitive method for detecting specific molecules within a complex mixture.[1][2] By biotinylating fucans, they can be subsequently detected on a membrane using a streptavidin-enzyme conjugate, which has a high affinity for biotin.[3] This approach allows for the visualization and relative quantification of fucans that have been separated by size using polyacrylamide gel electrophoresis (PAGE).

Key Applications:

-

Purity Assessment: Evaluating the homogeneity and size distribution of fucan preparations.

-

Interaction Studies: Investigating the binding of fucans to specific proteins or receptors.

-

Cellular Uptake and Trafficking: Tracking the internalization of fucans by cells.

-

Degradation Analysis: Studying the breakdown of fucans by enzymes or cellular processes.

Experimental Protocols

Protocol 1: Biotinylation of Fucans

This protocol is adapted from methods for biotinylating polysaccharides and may require optimization depending on the specific fucan preparation.

Materials:

-

Fucan sample

-

N-Hydroxysuccinimido-biotin (NHS-biotin)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

0.1 M Borate buffer, pH 8.5

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Distilled water

-

Lyophilizer

Procedure:

-

Dissolve the fucan sample (e.g., 20 mg) in 0.1 M borate buffer, pH 8.5.

-

Prepare a stock solution of NHS-biotin (e.g., 10 mg) in a small volume of DMF or DMSO (e.g., 25 µL).

-